molecular formula C12H19NO4 B606047 Benzeneethanamine, beta,3,4,5-tetramethoxy- CAS No. 98537-40-7

Benzeneethanamine, beta,3,4,5-tetramethoxy-

Cat. No.: B606047
CAS No.: 98537-40-7
M. Wt: 241.28
InChI Key: GAKIJEPUVBHWCK-UHFFFAOYSA-N
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Description

Beta-Methoxymescaline: , also known as 2-Methoxy-2-(3,4,5-trimethoxyphenyl)ethan-1-amine, is a lesser-known psychedelic compound. It is a derivative of mescaline, a naturally occurring psychedelic protoalkaloid found in several cacti species. Beta-Methoxymescaline was first synthesized by the renowned chemist Alexander Shulgin and is known for its structural similarity to mescaline .

Properties

CAS No.

98537-40-7

Molecular Formula

C12H19NO4

Molecular Weight

241.28

IUPAC Name

2-methoxy-2-(3,4,5-trimethoxyphenyl)ethanamine

InChI

InChI=1S/C12H19NO4/c1-14-9-5-8(11(7-13)16-3)6-10(15-2)12(9)17-4/h5-6,11H,7,13H2,1-4H3

InChI Key

GAKIJEPUVBHWCK-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(CN)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

beta-Methoxymescaline

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, beta,3,4,5-tetramethoxy- typically involves the amination of 2-(3,4,5-trimethoxyphenyl)acetic acid with ammonia in a polar aprotic solvent. This is followed by the reduction of the resulting 3,4,5-trimethoxyphenylacetamide using a mixture of lithium aluminium hydride (LiAlH4) and aluminium chloride (AlCl3) along with a coupling agent such as carbonyldiimidazole .

Industrial Production Methods: While specific industrial production methods for Benzeneethanamine, beta,3,4,5-tetramethoxy- are not well-documented, the general approach would likely involve large-scale synthesis using the aforementioned synthetic routes. The process would be optimized for yield and purity, with stringent control over reaction conditions to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Beta-Methoxymescaline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, often using reducing agents like LiAlH4.

    Substitution: This involves the replacement of one functional group with another, which can occur under various conditions depending on the substituents involved.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions vary widely but can include the use of halogenating agents or nucleophiles under controlled temperatures and pressures.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Beta-Methoxymescaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzeneethanamine, beta,3,4,5-tetramethoxy- involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound’s effects are mediated through the activation of G-protein-coupled receptors, which trigger downstream signaling pathways that modulate neuronal activity .

Comparison with Similar Compounds

Uniqueness: Beta-Methoxymescaline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other similar compounds. Its beta-methoxy group differentiates it from mescaline and other phenylethylamines, potentially altering its receptor binding affinity and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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